molecular formula C26H18N2O2 B2915099 N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 477499-38-0

N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2915099
CAS No.: 477499-38-0
M. Wt: 390.442
InChI Key: DCEWUODOCLIZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps. One common approach is the reaction of 2-aminobenzoxazole with appropriate benzoyl isothiocyanate under specific conditions to form the desired compound. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the target molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would be optimized for efficiency and yield, with rigorous quality control measures in place to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: This compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antibacterial, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Comparison with Similar Compounds

  • Benzoxazole derivatives: These compounds share the benzoxazole core structure and exhibit similar biological activities.

  • Biphenyl derivatives: Compounds containing biphenyl structures are known for their stability and electronic properties.

  • Carboxamide derivatives: These compounds are characterized by the presence of the carboxamide functional group, which can influence their reactivity and biological activity.

Uniqueness: N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties. Its ability to interact with multiple targets and pathways makes it a versatile compound with diverse applications.

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2/c29-25(20-16-14-19(15-17-20)18-8-2-1-3-9-18)27-22-11-5-4-10-21(22)26-28-23-12-6-7-13-24(23)30-26/h1-17H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEWUODOCLIZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.